molecular formula C7H6BrClO B1524293 3-Bromo-4-chlorobenzyl alcohol CAS No. 329218-12-4

3-Bromo-4-chlorobenzyl alcohol

Cat. No. B1524293
Key on ui cas rn: 329218-12-4
M. Wt: 221.48 g/mol
InChI Key: ZUXLQZNUPRSYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134007B2

Procedure details

To a stirred solution of 4-chloro-3-bromophenyl-methanol (cited in Amgen patent WO03099776) (900 mg, 4.06 mmol) in 2-methyl-tetrahydrofuran (15 ml) was added potassium hydroxide (912 mg, 16.3 mmol) and the resulting suspension was stirred at room temperature for 30 minutes. Iodomethane (1.01 ml, 4.00 mmol) was then added and the reaction was stirred for 16 hours at room temperature. LCMS indicated incomplete reaction. Potassium hydroxide (912 mg, 16.3 mmol) was added and the resulting mixture stirred for 5 minutes before adding further iodomethane (4.04 ml, 16 mmol) and stirring was continued for 3 hours at room temperature. Ethyl acetate (60 ml) and saturated brine solution (30 ml) were added and the layers were separated. The organic extract was further washed with saturated brine solution (2×30 ml) then dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo to afford the crude title compound as a yellow oil (901 mg, 94%).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
912 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.01 mL
Type
reactant
Reaction Step Two
Quantity
912 mg
Type
reactant
Reaction Step Three
Quantity
4.04 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[Br:10].[OH-].[K+].IC.[C:15](OCC)(=O)C>CC1CCCO1.[Cl-].[Na+].O>[Br:10][C:3]1[CH:4]=[C:5]([CH2:8][O:9][CH3:15])[CH:6]=[CH:7][C:2]=1[Cl:1] |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)CO)Br
Name
Quantity
912 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC1OCCC1
Step Two
Name
Quantity
1.01 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
912 mg
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
4.04 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
brine
Quantity
30 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 16 hours at room temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
reaction
STIRRING
Type
STIRRING
Details
the resulting mixture stirred for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was further washed with saturated brine solution (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over anhydrous MgSO4 (s)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)COC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 901 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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